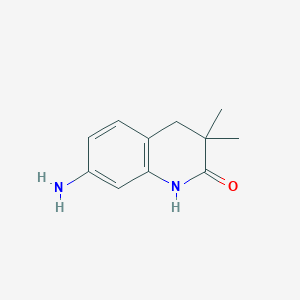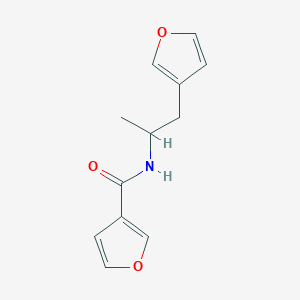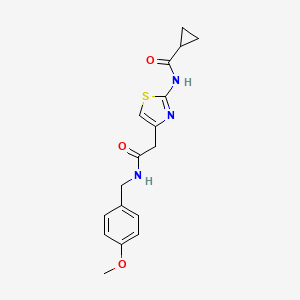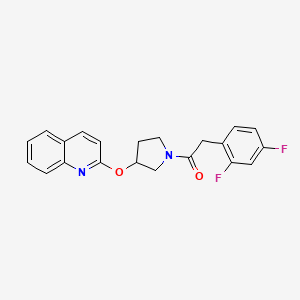
7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one” is a chemical compound with the empirical formula C9H10N2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1ccc2CCC(=O)Nc2c1 . The InChI key for this compound is KSQKSHQUEREEKM-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 162.19 .科学的研究の応用
Inhibition of α-Carbonic Anhydrases
7-Amino-3,4-dihydro-1H-quinolin-2-one has been studied for its interaction with human α-carbonic anhydrases (CAs). It was found to be a weak inhibitor of several CA isoforms but effectively inhibited the cytosolic isoform hCA VII, as well as transmembrane isoforms hCA IX, XII, and XIV. The compound's inhibition mechanism is distinct as it does not involve hydrolysis of the lactam ring (Vullo et al., 2015).
Inhibitors of Blood Platelet cAMP Phosphodiesterase
A study on derivatives of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one demonstrated potent inhibitory activity on cAMP hydrolysis by human platelet phosphodiesterase and inhibited ADP- and collagen-induced aggregation of rabbit blood platelets (Meanwell et al., 1991).
Rho-Kinase Enzyme Inhibition
Substituted 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one has been synthesized and evaluated for its potential to inhibit the Rho-kinase enzyme, which plays a significant role in arterial hypertension. The biological activity of these compounds was investigated, highlighting the importance of the original heterocycle in enzyme inhibition (Letellier et al., 2008).
Anticancer Activity
Several synthesized analogues of 7-amino-3,4-dihydro-1H-quinolin-2-one have shown promising anticancer activity. For example, the derivative 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one demonstrated potent activity in inducing apoptosis and inhibiting cell growth in various cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment (Wang et al., 2009).
Synthesis and Photophysical Properties
The synthesis and study of photophysical properties of certain derivatives of 7-amino-3,4-dihydro-1H-quinolin-2-one have been reported. These studies contribute to understanding the structural and functional dynamics of these compounds in various applications (Davis & Abelt, 2005).
Transforming Growth Factor Beta Type I Receptor Kinase Inhibition
A novel series of 7-amino-4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines were synthesized and found to be effective inhibitors of TbetaR-1, demonstrating potential in transforming growth factor beta type I receptor kinase domain inhibition (Hong‐yu Li et al., 2004).
作用機序
Target of Action
The primary target of 7-Amino-3,4-dihydro-3,3-dimethyl-1H-quinolin-2-one is the cytosolic isoform hCA VII . This compound also interacts with transmembrane isoforms hCA IX, XII, and XIV . These targets play a crucial role in maintaining pH homeostasis in the body, contributing to various physiological processes.
Mode of Action
The compound interacts with its targets by inhibiting their activity . . The inhibition of these enzymes alters the balance of carbon dioxide and bicarbonate in cells, affecting various biochemical processes.
Biochemical Pathways
The inhibition of hCA enzymes by this compound affects the carbon dioxide and bicarbonate balance in cells . This can influence multiple biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The downstream effects of this disruption can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By inhibiting hCA enzymes, it can disrupt pH homeostasis within cells, potentially affecting various cellular processes .
特性
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-3-4-8(12)5-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOPFHQWDUUJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)N)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methoxy-2,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2928589.png)

![N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide](/img/structure/B2928594.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2928595.png)
![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-amine](/img/structure/B2928596.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)


![1,9-Dioxaspiro[5.5]undecan-5-amine](/img/structure/B2928602.png)
![2-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)butanamide](/img/structure/B2928604.png)
![3-Amino-3-[3-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B2928607.png)



